molecular formula C8H16N2O2 B13527642 2-(Azetidin-3-yloxy)-N-isopropylacetamide

2-(Azetidin-3-yloxy)-N-isopropylacetamide

Cat. No.: B13527642
M. Wt: 172.22 g/mol
InChI Key: XCEARVKVPXDJNV-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-N-(propan-2-yl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an acetamide group, which is a functional group commonly found in organic chemistry. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N-(propan-2-yl)acetamide typically involves the reaction of azetidine with an appropriate acylating agent. One common method involves the reaction of azetidine with isopropyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 2-(azetidin-3-yloxy)-N-(propan-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-(propan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-3-yloxy)acetamide: Lacks the isopropyl group, resulting in different chemical properties.

    N-(propan-2-yl)acetamide: Lacks the azetidine ring, leading to different biological activities.

    Azetidine-3-carboxamide: Contains a carboxamide group instead of an acetamide group, affecting its reactivity.

Uniqueness

2-(azetidin-3-yloxy)-N-(propan-2-yl)acetamide is unique due to the combination of the azetidine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C8H16N2O2/c1-6(2)10-8(11)5-12-7-3-9-4-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

XCEARVKVPXDJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1CNC1

Origin of Product

United States

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